Luteone

Description

This compound has been reported in Lupinus pubescens, Phaseolus lunatus, and other organisms with data available.

See also: Lupinus luteus seed (part of).

Structure

3D Structure

Properties

IUPAC Name |

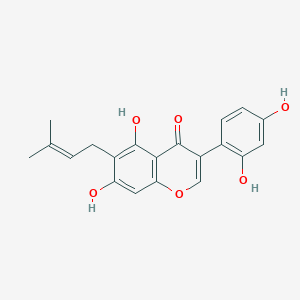

3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-10(2)3-5-13-16(23)8-17-18(19(13)24)20(25)14(9-26-17)12-6-4-11(21)7-15(12)22/h3-4,6-9,21-24H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPVAPMCVABQPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=C(C=C(C=C3)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194574 | |

| Record name | Luteone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Luteone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41743-56-0 | |

| Record name | 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41743-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Luteone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luteone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUTEONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU3E0232IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Luteone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

225 - 227 °C | |

| Record name | Luteone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Natural Sources of Luteone Isoflavone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies related to the prenylated isoflavone, Luteone. The information is tailored for professionals in research and drug development, with a focus on data presentation, experimental protocols, and visualization of key pathways.

Introduction to this compound

This compound is a prenylated isoflavone, a class of flavonoids characterized by the addition of a prenyl group to the isoflavone backbone. This structural modification often enhances the biological activity of the compound. The IUPAC name for this compound is 5,7,2',4'-tetrahydroxy-6-(3-methylbut-2-enyl)isoflavone. Due to its structural similarity to endogenous estrogens, this compound, like other isoflavones, is classified as a phytoestrogen and is of interest for its potential pharmacological activities.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the pods of Laburnum anagyroides, a member of the Fabaceae family. Research has identified this compound as a constituent of this plant. While other prenylated isoflavones are found in various legumes, the specific distribution of this compound in the plant kingdom beyond Laburnum anagyroides is not extensively documented in currently available scientific literature.

Quantitative Data

Specific quantitative data on the concentration of this compound in Laburnum anagyroides pods and other potential sources is limited in publicly accessible literature. The following table summarizes the known sources and provides a qualitative indication of this compound presence. Further research and access to specialized phytochemical databases would be required for precise quantitative comparisons.

| Plant Species | Plant Part | This compound Concentration (mg/g dry weight) | Reference |

| Laburnum anagyroides | Pods | Data not available in accessible literature | Sato et al. (1995) |

| Other Fabaceae species | Various | Presence of other prenylated isoflavones is common, but specific data for this compound is scarce.[1][2][3][4][5] | General Literature |

Biosynthesis of this compound

The biosynthesis of this compound follows the general phenylpropanoid pathway, which is responsible for the production of a wide array of secondary metabolites in plants, including flavonoids and isoflavonoids. The pathway culminates in the prenylation of an isoflavone precursor.

The key steps are:

-

Phenylpropanoid Pathway: The pathway starts with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to 4-coumaroyl-CoA.

-

Flavonoid/Isoflavonoid Branch: 4-coumaroyl-CoA enters the flavonoid biosynthesis pathway, leading to the formation of the chalcone, naringenin chalcone. This is then isomerized to the flavanone, naringenin.

-

Isoflavone Synthesis: A key step specific to isoflavonoid synthesis is the 2,3-aryl migration of the B-ring of a flavanone intermediate, catalyzed by isoflavone synthase (IFS), to form a 2-hydroxyisoflavanone. Subsequent dehydration yields the isoflavone backbone. For this compound, the precursor is likely genistein (5,7,4'-trihydroxyisoflavone).

-

Prenylation: The final step in this compound biosynthesis is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the C-6 position of the genistein backbone. This reaction is catalyzed by a prenyltransferase enzyme.

Experimental Protocols

The following sections describe generalized experimental protocols for the extraction, isolation, and characterization of this compound from plant material, based on standard methodologies for prenylated isoflavones.

Extraction of this compound from Laburnum anagyroides Pods

This protocol outlines a general procedure for the solvent extraction of isoflavones from plant material.

-

Sample Preparation:

-

Collect fresh, mature pods of Laburnum anagyroides.

-

Air-dry the pods in a well-ventilated area, protected from direct sunlight, until they are brittle.

-

Grind the dried pods into a fine powder using a laboratory mill.

-

-

Solvent Extraction:

-

Weigh 100 g of the powdered plant material and place it in a large flask.

-

Add 1 L of 80% methanol (methanol:water, 80:20 v/v).

-

Macerate the mixture at room temperature for 24 hours with continuous stirring.

-

Alternatively, perform Soxhlet extraction for 8-12 hours for a more exhaustive extraction.

-

Filter the extract through Whatman No. 1 filter paper to remove the solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

-

Isolation and Purification of this compound

This protocol describes a general chromatographic approach for the isolation of this compound from the crude extract.

-

Fractionation of Crude Extract:

-

Dissolve the crude extract in a minimal amount of methanol.

-

Subject the dissolved extract to column chromatography using a silica gel (60-120 mesh) column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

Collect fractions of 20-30 mL and monitor the separation by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing under UV light (254 nm and 365 nm).

-

-

Purification of this compound-containing Fractions:

-

Pool the fractions that show the presence of the target compound (based on TLC comparison with a standard, if available, or by subsequent analytical analysis).

-

Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

Use a mobile phase gradient of acetonitrile and water (both containing 0.1% formic acid) to achieve fine separation.

-

Collect the peak corresponding to this compound and concentrate it to obtain the purified compound.

-

References

- 1. Measuring Luteolin's Ultraviolet Absorption Potential [eureka.patsnap.com]

- 2. Isoflavones and PPAR Signaling: A Critical Target in Cardiovascular, Metastatic, and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative Analysis of Isoflavones from Fabaceae Species and Their Chemopreventive Potential on Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Luteone: A Technical Guide for Researchers

An In-depth Exploration of the Enzymatic Pathway, Regulation, and Experimental Methodologies for the Production of a Potent Prenylated Isoflavonoid in Plants.

For Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the biosynthesis of Luteone, a prenylated isoflavonoid with significant biological activities. Drawing from current scientific literature, this document details the enzymatic steps, precursor molecules, and regulatory aspects of the this compound synthesis pathway in plants, with a particular focus on its occurrence in Lupinus species. Furthermore, this guide presents key experimental protocols and quantitative data to facilitate further research and application in drug development and metabolic engineering.

Introduction to this compound and its Significance

This compound is a prenylated isoflavonoid found predominantly in leguminous plants, particularly in species of the Lupinus genus (lupins)[1]. Prenylation, the attachment of a prenyl group, enhances the lipophilicity and biological activity of isoflavonoids[2]. This compound, specifically 6-prenyl-2'-hydroxygenistein, has garnered interest for its potential pharmacological properties, including antimicrobial and cytotoxic activities. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a specialized branch of the well-characterized isoflavonoid pathway, which itself originates from the general phenylpropanoid pathway. The pathway can be conceptually divided into three main stages:

-

Core Isoflavonoid Skeleton Formation: Synthesis of the isoflavone genistein from L-phenylalanine.

-

Hydroxylation: Conversion of genistein to 2'-hydroxygenistein.

-

Prenylation: Attachment of a dimethylallyl pyrophosphate (DMAPP) group to 2'-hydroxygenistein to form this compound.

The complete proposed biosynthetic pathway is illustrated below.

Figure 1: Proposed Biosynthesis Pathway of this compound. This diagram illustrates the enzymatic conversion of L-Phenylalanine to this compound.

From Phenylalanine to Genistein: The Isoflavonoid Core

The initial steps of this compound biosynthesis follow the well-established general phenylpropanoid and flavonoid pathways[3]. These steps are summarized as follows:

-

L-Phenylalanine to p-Coumaroyl-CoA: The aromatic amino acid L-phenylalanine is converted to p-coumaroyl-CoA through the sequential action of three enzymes:

-

Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA thioester, p-coumaroyl-CoA.

-

-

p-Coumaroyl-CoA to Naringenin:

-

Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin, a flavanone.

-

-

Naringenin to Genistein: This is the committed step for isoflavonoid biosynthesis.

-

Isoflavone synthase (IFS): A cytochrome P450 enzyme that catalyzes an aryl migration of the B-ring from C2 to C3 of the flavanone skeleton, forming 2-hydroxyisoflavanone[4].

-

2-Hydroxyisoflavanone dehydratase (HID): Catalyzes the dehydration of 2-hydroxyisoflavanone to form the isoflavone genistein[5].

-

The Hydroxylation Step: Formation of 2'-Hydroxygenistein

The immediate precursor for the final prenylation step in this compound biosynthesis is 2'-hydroxygenistein. This intermediate is formed from genistein through the action of a specific hydroxylase:

-

Isoflavone 2'-hydroxylase (I2'H): This enzyme, a member of the cytochrome P450 superfamily (CYP81E family), introduces a hydroxyl group at the 2' position of the B-ring of genistein[6][7][8]. This hydroxylation is a critical step that dictates the subsequent prenylation site.

The Final Step: Prenylation to this compound

The defining step in this compound biosynthesis is the attachment of a prenyl group to 2'-hydroxygenistein. This reaction is catalyzed by a prenyltransferase:

-

2'-hydroxygenistein 6-prenyltransferase: This putative enzyme catalyzes the transfer of a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to the C6 position of the A-ring of 2'-hydroxygenistein. While several isoflavonoid prenyltransferases have been identified in Lupinus species, the specific enzyme responsible for the 6-prenylation of 2'-hydroxygenistein to form this compound has not yet been definitively characterized[2][6]. Studies on the prenyltransferase LaPT1 from Lupinus albus showed that it prenylates 2'-hydroxygenistein at the 3' position, not the 6-position to form this compound, suggesting the existence of another, uncharacterized prenyltransferase responsible for this compound synthesis[2].

Regulation of this compound Biosynthesis

The biosynthesis of isoflavonoids, including this compound, is tightly regulated at the transcriptional level. The expression of genes encoding the biosynthetic enzymes is controlled by a complex network of transcription factors, primarily from the MYB, bHLH, and WD40 families. These transcription factors can be induced by various developmental cues and environmental stresses, such as pathogen attack, leading to the accumulation of isoflavonoids as phytoalexins[3].

In the context of Lupinus, the expression of isoflavonoid biosynthetic genes is known to be regulated, but the specific transcription factors controlling the this compound branch of the pathway remain to be fully elucidated. The differential expression of prenyltransferase genes in various tissues and under different conditions likely plays a key role in determining the final profile of prenylated isoflavonoids, including this compound.

Data Presentation

Currently, specific quantitative data for the enzymes directly leading to this compound are limited in the literature. The following table summarizes the available information and highlights the data that still needs to be determined.

| Enzyme | Substrate(s) | Product | Km | kcat | Plant Source | Reference(s) |

| Isoflavone 2'-hydroxylase (I2'H) | Genistein, NADPH, O2 | 2'-Hydroxygenistein | Not Reported | Not Reported | Glycyrrhiza echinata, Safflower | [6][7][8] |

| LaPT1 | Genistein, DMAPP | Isowighteone (3'-prenylgenistein) | 55 µM (Genistein), 99 µM (DMAPP) | Not Reported | Lupinus albus | [2] |

| LaPT1 | 2'-Hydroxygenistein, DMAPP | 3'-prenyl-2'-hydroxygenistein | Not Reported | Not Reported | Lupinus albus | [2] |

| Putative 2'-hydroxygenistein 6-prenyltransferase | 2'-Hydroxygenistein, DMAPP | This compound | To be determined | To be determined | Lupinus spp. | - |

Experimental Protocols

This section provides generalized methodologies for the key enzymatic assays relevant to the this compound biosynthetic pathway. These protocols can be adapted for the characterization of the specific enzymes from Lupinus species.

Heterologous Expression of Plant Prenyltransferases

Plant prenyltransferases are often membrane-bound and can be challenging to express and purify. A common strategy is heterologous expression in yeast (Saccharomyces cerevisiae) or insect cells.

Figure 2: Workflow for Heterologous Expression and Assay. This diagram outlines the key steps for producing and testing plant prenyltransferases.

Protocol Outline:

-

Gene Isolation and Vector Construction:

-

Isolate total RNA from the target Lupinus tissue (e.g., roots, where prenylated isoflavonoids are abundant).

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length open reading frame of the putative prenyltransferase gene using PCR with gene-specific primers.

-

Clone the PCR product into a suitable yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

-

-

Yeast Transformation and Culture:

-

Transform the expression vector into a suitable yeast strain (e.g., INVSc1).

-

Select for transformed colonies on appropriate selection media.

-

Grow a small-scale culture in selective media and then scale up to a larger volume.

-

Induce protein expression by adding galactose to the culture medium.

-

-

Microsome Isolation:

-

Harvest the yeast cells by centrifugation.

-

Wash the cells with a suitable buffer.

-

Disrupt the cells using methods such as glass bead homogenization or a French press in a lysis buffer containing protease inhibitors.

-

Centrifuge the lysate at low speed to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal membranes.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

-

In Vitro Prenyltransferase Assay

This assay is used to determine the activity and substrate specificity of the heterologously expressed prenyltransferase.

Reaction Mixture:

-

Tris-HCl buffer (pH 7.5-8.5)

-

MgCl2 (divalent cations are typically required for activity)

-

Isoflavonoid substrate (e.g., 2'-hydroxygenistein) dissolved in a suitable solvent (e.g., DMSO)

-

Prenyl donor (DMAPP)

-

Microsomal protein preparation containing the prenyltransferase

Procedure:

-

Combine the buffer, MgCl2, and isoflavonoid substrate in a microcentrifuge tube.

-

Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C).

-

Initiate the reaction by adding DMAPP and the microsomal protein.

-

Incubate the reaction for a specific time period (e.g., 30-60 minutes).

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing.

-

Centrifuge to separate the phases and collect the organic layer.

-

Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.

-

Analyze the products by HPLC, LC-MS, or other appropriate chromatographic techniques to identify and quantify the prenylated product (this compound).

For Kinetic Analysis:

To determine the Km and kcat values, the assay is performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The initial reaction velocities are then plotted against the substrate concentrations and fitted to the Michaelis-Menten equation.

Future Directions and Applications

The complete elucidation of the this compound biosynthetic pathway, including the definitive identification and characterization of the 2'-hydroxygenistein 6-prenyltransferase, will open up new avenues for research and application.

-

Metabolic Engineering: Overexpression of the key biosynthetic genes in plants or microbial hosts could lead to the high-level production of this compound for pharmaceutical applications.

-

Drug Discovery: A thorough understanding of the enzymatic steps allows for the chemoenzymatic synthesis of novel this compound derivatives with potentially enhanced biological activities.

-

Crop Improvement: Engineering the this compound pathway in crop plants could enhance their resistance to pathogens.

Conclusion

The biosynthesis of this compound represents a specialized branch of isoflavonoid metabolism that involves a series of well-defined enzymatic reactions. While the general pathway has been outlined, the specific prenyltransferase responsible for the final step in this compound formation remains a key missing piece of the puzzle. Further research focused on the isolation and characterization of this enzyme from Lupinus species is essential for a complete understanding of this pathway and for unlocking its potential for biotechnological applications. This guide provides a solid foundation for researchers to pursue these exciting avenues of investigation.

References

- 1. Exploring the response of yellow lupine (Lupinus luteus L.) root to drought mediated by pathways related to phytohormones, lipid, and redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin [frontiersin.org]

- 4. LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPLC analysis of white lupin isoflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of an isoflavonoid-specific prenyltransferase from Lupinus albus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative metabolomic profiling of Lupinus albus and L. angustifolius harvest residues: exploring chemical diversity and valorization potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]

An In-Depth Technical Guide on the Biological Activity of Luteone

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific biological activities of Luteone, a prenylated isoflavone (PubChem CID: 5281797), is exceptionally limited in publicly available scientific literature. The majority of research focuses on the similarly named but structurally distinct flavone, Luteolin. This guide summarizes the available information on isoflavones as a class and on extracts from plants known to contain this compound, while clearly indicating the significant data gaps for this compound itself.

Introduction to this compound

This compound is a prenylated isoflavone, a class of secondary metabolites found in some plant species.[1] It is structurally distinct from the more extensively studied flavone, Luteolin. Plant sources reported to contain this compound include Flemingia macrophylla, Lupinus pubescens, and Phaseolus lunatus.[1] While extracts from these plants have demonstrated various biological activities, specific attribution of these effects to this compound is often not established.

Biological Activities of Isoflavone-Rich Extracts and General Isoflavones

Due to the scarcity of data on this compound, this section will focus on the known biological activities of isoflavones as a class and extracts from this compound-containing plants. It is important to note that these activities cannot be directly and solely attributed to this compound without further specific research.

Anti-Inflammatory Activity

Isoflavones are generally recognized for their anti-inflammatory properties.[2][3] The proposed mechanisms often involve the modulation of key inflammatory signaling pathways.

Signaling Pathways:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Isoflavones have been shown to inhibit the NF-κB pathway, a central regulator of inflammation.[4][5] Inhibition of NF-κB can lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

-

MAPK (Mitogen-Activated Protein Kinase): The MAPK signaling cascade is another target for the anti-inflammatory effects of isoflavones.[6][7] By modulating MAPK pathways (including p38, JNK, and ERK), isoflavones can influence cellular responses to inflammatory stimuli.

Antioxidant Activity

Extracts from plants known to contain isoflavones, such as Phaseolus lunatus and Flemingia macrophylla, have demonstrated antioxidant properties.[8][9][10] These activities are typically assessed through various in vitro assays that measure the capacity to scavenge free radicals.

An isoflavonoid-rich extract from Flemingia macrophylla exhibited the following antioxidant activities:

| Assay | IC50 Value (μg/mL) |

| DPPH Radical Scavenging | 2.1 |

| Superoxide Anion Scavenging | 366.8 |

| Hydrogen Peroxide Scavenging | 178.9 |

| Hydroxyl Radical Scavenging | 230.9 |

| Data from an isoflavonoid-rich extract of Flemingia macrophylla.[10] |

Anticancer Activity

Isoflavones as a class have been investigated for their potential anticancer effects.[2][11][12] Proposed mechanisms include the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways involved in cancer progression.

Signaling Pathways:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Isoflavones have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to decreased cancer cell viability.[13][14]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound extract) and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.

Methodology:

-

Sample Preparation: Prepare a series of dilutions of the test compound in a suitable solvent (e.g., methanol or ethanol).

-

DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

-

Reaction: Mix the test compound dilutions with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm).

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration that scavenges 50% of the DPPH radicals).

Western Blot for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways (e.g., by detecting phosphorylated proteins).

Methodology:

-

Cell Lysis: Treat cells with the test compound for a specific time, then lyse the cells in a suitable buffer to extract the proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a method such as the BCA assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-NF-κB p65).

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative protein expression or phosphorylation levels.

Visualizations of Putative Signaling Pathways

The following diagrams illustrate the general signaling pathways that are known to be modulated by isoflavones. It is critical to reiterate that the specific effects of this compound on these pathways have not been experimentally determined.

Caption: General experimental workflow for investigating the biological activity of this compound.

Caption: Putative inhibition of the NF-κB signaling pathway by isoflavones.

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway by isoflavones.

Conclusion and Future Directions

The current body of scientific literature presents a significant knowledge gap regarding the specific biological activities of this compound. While the broader class of isoflavones, and extracts from plants containing this compound, show promise in anti-inflammatory, antioxidant, and anticancer research, dedicated studies on purified this compound are urgently needed.

Future research should focus on:

-

Isolation and purification of this compound from its natural sources.

-

Comprehensive in vitro evaluation of the anti-inflammatory, antioxidant, and cytotoxic activities of purified this compound, including the determination of IC50 values.

-

Mechanistic studies to elucidate the specific signaling pathways modulated by this compound.

-

In vivo studies to assess the efficacy and safety of this compound in relevant disease models.

Such research will be crucial to unlock the potential therapeutic applications of this specific isoflavone.

References

- 1. Evaluation of Synthetic Isoflavones on Cell Proliferation, Estrogen Receptor Binding Affinity, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoflavones: Promising Natural Agent for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isoflavone derivatives inhibit NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Phenolic Compounds, Antioxidant Activity and Mineral Contents in Grains of Phaseolus lunatus L. and P. coccineus L. Landraces [arccjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Deregulation of PI3K/Akt/mTOR signaling pathways by isoflavones and its implication in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

Predicted Mechanism of Action of Luteone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteone, a prenylated isoflavone found in plants such as Laburnum anagyroides, is a flavonoid with potential therapeutic applications.[1] Due to the limited availability of direct experimental data on this compound, this technical guide outlines its predicted mechanism of action based on the extensive research conducted on its structural analog, luteolin. Luteolin is known to exert potent anti-inflammatory, antioxidant, and anticancer effects by modulating a variety of cellular signaling pathways. This document provides a comprehensive overview of these predicted mechanisms, supported by quantitative data from luteolin studies, detailed experimental protocols, and visual diagrams of key signaling cascades. The insights presented herein aim to guide future research and drug development efforts focused on this compound.

Introduction

This compound (IUPAC name: 3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one) is a naturally occurring isoflavone distinguished by a prenyl group attached to its core structure.[1][2] Isoflavones, as a class, are recognized for their ability to interact with various cellular targets, including estrogen receptors, and to inhibit enzymes such as tyrosine kinases.[3][4]

While direct research on this compound is limited, its structural similarity to the well-studied flavone, luteolin, allows for a predictive analysis of its biological activities. This guide will, therefore, extrapolate the known mechanisms of luteolin to predict those of this compound, with the explicit understanding that these are predicted pathways and require experimental validation for this compound itself. The primary predicted mechanisms of action for this compound, based on luteolin data, include anti-inflammatory, anticancer, and antioxidant effects.

Predicted Anti-Inflammatory Mechanism of Action

This compound is predicted to exert significant anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response. The primary mechanisms are expected to be the inhibition of the NF-κB and MAPK signaling pathways and the modulation of inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Luteolin has been shown to inhibit this pathway at multiple levels.[5][6][7] It is predicted that this compound will similarly:

-

Inhibit IκBα Degradation: Prevent the degradation of the inhibitory protein IκBα, thus keeping NF-κB sequestered in the cytoplasm.[5][8]

-

Block NF-κB Nuclear Translocation: Inhibit the translocation of the p65 subunit of NF-κB into the nucleus, preventing the transcription of pro-inflammatory genes.[5][8]

-

Reduce Pro-inflammatory Cytokine Production: Decrease the expression and secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9][10][11]

Diagram: Predicted Inhibition of the NF-κB Pathway by this compound

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation. Luteolin has been demonstrated to inhibit the phosphorylation of key MAPK proteins, including ERK, JNK, and p38.[9][12][13] this compound is predicted to share this activity, leading to a downstream reduction in the production of inflammatory mediators.

Diagram: Predicted Modulation of the MAPK Pathway by this compound

Caption: Predicted modulation of the MAPK signaling pathway by this compound.

Predicted Anticancer Mechanism of Action

This compound is predicted to possess anticancer properties through the induction of apoptosis, inhibition of cell proliferation and metastasis, and modulation of key cancer-related signaling pathways.

Induction of Apoptosis

Luteolin is a known inducer of apoptosis in various cancer cell lines.[14][15][16] this compound is predicted to induce programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways by:

-

Modulating Bcl-2 Family Proteins: Increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2.

-

Activating Caspases: Triggering the caspase cascade, including caspase-3 and caspase-9.

-

Upregulating Death Receptors: Increasing the expression of death receptors such as FAS and TRAIL receptors.

Inhibition of Cell Proliferation and Metastasis

Luteolin inhibits the proliferation and metastasis of cancer cells by targeting multiple signaling pathways.[16] this compound is predicted to:

-

Inhibit the PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Luteolin has been shown to inhibit the phosphorylation of Akt and mTOR.[17][18][19][20]

-

Downregulate Matrix Metalloproteinases (MMPs): MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion and metastasis. Luteolin has been shown to decrease the expression of MMP-2 and MMP-9.

-

Modulate Cell Cycle Proteins: Induce cell cycle arrest by altering the expression of cyclins and cyclin-dependent kinases (CDKs).

Diagram: Predicted Anticancer Signaling Pathways of this compound

Caption: Predicted anticancer signaling pathways modulated by this compound.

Predicted Antioxidant Activity

Luteolin is a potent antioxidant, and this compound is expected to share this property.[10] The predicted antioxidant mechanisms include:

-

Direct Radical Scavenging: Neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).

-

Upregulation of Antioxidant Enzymes: Increasing the expression and activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

-

Inhibition of Pro-oxidant Enzymes: Inhibiting enzymes that generate ROS, such as xanthine oxidase.

Quantitative Data (Based on Luteolin Studies)

The following tables summarize quantitative data from studies on luteolin, which can serve as a predictive reference for the potential potency of this compound.

Table 1: Inhibitory Concentration (IC50) of Luteolin in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 20 | [21] |

| HaCaT | Skin (Keratinocytes) | 37.1 | [22] |

| A375 | Melanoma | 115.1 | [22] |

Table 2: Enzyme Inhibition by Luteolin

| Enzyme | IC50 (µM) | Inhibition Type | Reference |

| Soybean Lipoxygenase-1 | 5.0 | Noncompetitive | [19] |

| α-Glucosidase | ~32.3 | Noncompetitive | [23][24] |

| CYP3A4 | 2.5 (for Chrysin, a related flavonoid) | - | [25] |

| Lipase | - (Luteolin showed strongest inhibition among tested flavones) | - | [26] |

Detailed Experimental Protocols (Based on Luteolin Studies)

The following are detailed methodologies for key experiments cited in the literature on luteolin, which can be adapted for the investigation of this compound.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of a compound on cancer cells.

-

Procedure:

-

Seed cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., this compound) for 24 or 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Diagram: Experimental Workflow for MTT Assay

References

- 1. This compound (isoflavone) - Wikipedia [en.wikipedia.org]

- 2. This compound | C20H18O6 | CID 5281797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isoflavone | C15H10O2 | CID 72304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Biochemistry, Chemistry and Physiology of the Isoflavones in Soybeans and their Food Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The flavonoid luteolin prevents lipopolysaccharide-induced NF-κB signalling and gene expression by blocking IκB kinase activity in intestinal epithelial cells and bone-marrow derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Luteolin suppresses inflammation-associated gene expression by blocking NF-kappaB and AP-1 activation pathway in mouse alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Luteolin Isolated from the Flowers of Lonicera japonica Suppresses Inflammatory Mediator Release by Blocking NF-κB and MAPKs Activation Pathways in HMC-1 Cells | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. Anticancer activity of the plant flavonoid luteolin against preclinical models of various cancers and insights on different signalling mechanisms modulated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Luteolin blocks the ROS/PI3K/AKT pathway to inhibit mesothelial-mesenchymal transition and reduce abdominal adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Luteolin inhibits autophagy in allergic asthma by activating PI3K/Akt/mTOR signaling and inhibiting Beclin-1-PI3KC3 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Luteolin enhances drug chemosensitivity by downregulating the FAK/PI3K/AKT pathway in paclitaxel-resistant esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Luteolin-3′-O-Phosphate Inhibits Lipopolysaccharide-Induced Inflammatory Responses by Regulating NF-κB/MAPK Cascade Signaling in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Comparative studies to evaluate relative in vitro potency of luteolin in inducing cell cycle arrest and apoptosis in HaCaT and A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Human Metabolome Database: Showing metabocard for this compound (HMDB0036595) [hmdb.ca]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteone, a prenylated isoflavone, and its derivatives represent a promising class of flavonoid compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and related flavonoids. Drawing on available data for this compound and its close analog, luteolin, this document details their anticancer and anti-inflammatory properties. Key signaling pathways, including NF-κB, MAPK, and PI3K/Akt, are discussed as primary targets. This guide also includes structured tables of quantitative data for easy comparison, detailed experimental protocols for relevant biological assays, and visualizations of signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction to this compound and Prenylated Isoflavones

This compound (2′,4′,5,7-Tetrahydroxy-6-(3-methylbut-2-en-1-yl)isoflavone) is a naturally occurring prenylated isoflavone found in plants such as Laburnum anagyroides and various Lupinus species.[1] The presence of a prenyl group on the isoflavone backbone is a key structural feature that often enhances the biological activity of the parent compound, likely by increasing its lipophilicity and ability to interact with cellular membranes and proteins.[2] Prenylated flavonoids, as a class, are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4] This guide will focus on the synthesis and biological evaluation of this compound and its derivatives, with a particular emphasis on their potential as anticancer and anti-inflammatory agents.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives is a critical step in enabling further biological and pharmacological evaluation. Several synthetic strategies have been developed to produce these compounds.

Regioselective Synthesis of this compound

A common method for the synthesis of this compound involves a multi-step process starting from a substituted acetophenone. One established method is the palladium-catalyzed coupling reaction.[5]

Workflow for the Synthesis of this compound:

Caption: General workflow for the regioselective synthesis of this compound.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves modification of the hydroxyl groups on the this compound backbone. Acylation is a common strategy to produce derivatives with potentially altered solubility and bioavailability.[6]

Experimental Protocol: One-Pot Synthesis of Luteolin Acyl Derivatives (Adapted for this compound)

This protocol describes a general one-pot method for the acylation of luteolin, which can be adapted for this compound.[6]

-

Materials:

-

This compound (as starting material)

-

Anhydride (e.g., acetic anhydride, propionic anhydride, butyric anhydride)

-

Pyridine (as solvent)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography).

-

-

Procedure:

-

Dissolve this compound in pyridine in a reaction flask.

-

Add the desired anhydride to the solution. The molar ratio of this compound to anhydride can be varied to control the degree of acylation. A common ratio is 1:4.[6]

-

The reaction temperature is a critical parameter. For the synthesis of 7,3',4'-tri-O-acylated derivatives, the reaction is typically carried out at room temperature (e.g., 25°C).[6] For the synthesis of 5,7,3',4'-tetra-O-acylated derivatives, a higher temperature (e.g., 110°C) is required.[6]

-

The reaction is allowed to proceed for a set time, which may vary depending on the specific reactants and conditions.

-

Upon completion, the reaction mixture is worked up to isolate the crude product.

-

The crude product is then purified using techniques such as column chromatography and recrystallization to yield the desired this compound acyl derivative.[6]

-

Biological Activities and Mechanisms of Action

This compound and its related flavonoids exhibit a range of biological activities, with anticancer and anti-inflammatory effects being the most prominent. The mechanisms underlying these activities often involve the modulation of key cellular signaling pathways.

Anticancer Activity

While specific data for this compound is limited, extensive research on the structurally similar flavonoid, luteolin, provides valuable insights into the potential anticancer mechanisms of this compound. Luteolin has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2][4]

Key Anticancer Mechanisms (Inferred from Luteolin Studies):

-

Induction of Apoptosis: Luteolin induces apoptosis through both intrinsic and extrinsic pathways.[7] This involves the modulation of pro-apoptotic (e.g., Bax, Caspase-3, Caspase-9) and anti-apoptotic (e.g., Bcl-2) proteins.[8][9]

-

Cell Cycle Arrest: Luteolin can arrest the cell cycle at different phases, such as G0/G1 or G2/M, thereby inhibiting cancer cell proliferation.[2]

-

Modulation of Signaling Pathways: Luteolin has been shown to suppress several signaling pathways critical for cancer cell survival and proliferation, including the PI3K/Akt/mTOR and MAPK pathways.[1][8][10]

Signaling Pathway: Luteolin-Induced Apoptosis

References

- 1. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Luteolin-3′-O-Phosphate Inhibits Lipopolysaccharide-Induced Inflammatory Responses by Regulating NF-κB/MAPK Cascade Signaling in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of Luteolin on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Uncharted Territory of Luteone Target Prediction: A Technical Guide to In Silico Methodologies

A significant gap in current scientific literature surrounds the specific molecular targets of Luteone, a prenylated isoflavone with recognized antioxidant, antibacterial, and antifungal properties.[1] Unlike its extensively studied counterpart, Luteolin, this compound remains a frontier in computational pharmacology. This technical guide, therefore, addresses the in silico prediction of this compound's biological targets by outlining a comprehensive workflow based on established methodologies for similar isoflavonoids. In the absence of specific quantitative data for this compound, this document serves as a roadmap for researchers, scientists, and drug development professionals to navigate the prediction and validation of its therapeutic targets.

This guide will detail the necessary steps, from initial data retrieval to experimental validation, providing a framework to unlock the therapeutic potential of this compound.

Section 1: Foundational Steps in this compound Target Prediction

The initial phase of any in silico target prediction endeavor involves gathering all available information about the compound of interest. For this compound, this process begins with leveraging chemical and biological databases.

1.1. Compound Information Retrieval:

The first step is to obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string and other chemical identifiers for this compound from established databases such as PubChem (CID 5281797) and ChEBI (CHEBI:27917).[2] This information is crucial for input into various predictive software and platforms. Physicochemical properties, such as molecular weight, logP, and the number of hydrogen bond donors and acceptors, are also retrieved to assess its drug-likeness according to frameworks like Lipinski's Rule of Five.

1.2. Literature and Database Mining for Preliminary Clues:

A thorough search of scientific literature and natural product databases is essential to uncover any known biological activities or interactions of this compound. While specific target data is scarce, databases like the Human Metabolome Database (HMDB) classify this compound as a 6-prenylated isoflavanone and note its presence in various plants.[3] This information can provide initial clues about its potential roles in biological systems.

Section 2: Core In Silico Target Prediction Methodologies

With the foundational data in hand, the next stage involves employing a variety of computational techniques to generate a list of putative protein targets for this compound. A multi-pronged approach, combining different methodologies, is recommended to increase the confidence in the predictions.

2.1. Ligand-Based Target Prediction:

This approach leverages the principle that structurally similar molecules often bind to similar protein targets.

-

Chemical Similarity Searching: Platforms like SwissTargetPrediction and the Similarity Ensemble Approach (SEA) can be used. The SMILES string of this compound is submitted to these servers, which then screen vast databases of known ligand-target interactions to identify proteins that bind to molecules structurally similar to this compound.

-

Pharmacophore Modeling: This method focuses on the 3D arrangement of essential chemical features (pharmacophore) of a molecule that are responsible for its biological activity. If a set of molecules with known activity against a specific target shares a common pharmacophore with this compound, it can be inferred that this compound might also bind to that target.

2.2. Structure-Based Target Prediction (Reverse Docking):

Reverse docking, or inverse docking, involves screening a library of protein structures to identify which ones are most likely to bind to this compound.

-

Molecular Docking Simulations: Using software such as AutoDock Vina or PyRx, the 3D structure of this compound is docked into the binding sites of a large collection of protein crystal structures from the Protein Data Bank (PDB). The docking scores, which estimate the binding affinity (e.g., in kcal/mol), are then used to rank the potential targets. A lower binding energy generally indicates a more favorable interaction. For instance, in silico studies on other flavonoids have utilized this method to predict interactions with targets like the androgen receptor and epidermal growth factor receptor (EGFR).[4][5]

2.3. Network Pharmacology:

Network pharmacology provides a systems-level perspective by constructing and analyzing networks of compound-target-disease interactions.

-

Target Identification and Network Construction: Putative targets for this compound, identified through the methods above, are collected. These targets are then mapped onto protein-protein interaction (PPI) networks using databases like STRING. This helps to understand the broader biological context of the predicted targets and identify key signaling pathways that might be modulated by this compound. While no specific network pharmacology studies exist for this compound, similar analyses for Luteolin have identified targets such as MMP9, MAPK1, and EGFR, which are involved in inflammation and cancer pathways.[6][7]

Section 3: Data Presentation and Prioritization of Predicted Targets

The output of the in silico prediction methods is a list of potential targets. This data needs to be systematically organized and prioritized to guide subsequent experimental validation.

Table 1: Hypothetical Summary of Predicted this compound Targets and Binding Affinities

| Prediction Method | Predicted Target | Docking Score (kcal/mol) | Confidence Score | Supporting Evidence |

| Ligand-Based | ||||

| Chemical Similarity | Estrogen Receptor Alpha | N/A | High | High structural similarity to other known phytoestrogens. |

| Pharmacophore Modeling | PI3K | N/A | Medium | Shared pharmacophoric features with known PI3K inhibitors. |

| Structure-Based | ||||

| Reverse Docking | Androgen Receptor | -8.5 | High | Favorable binding energy and interactions with key residues. |

| Reverse Docking | EGFR Kinase Domain | -7.9 | Medium | Good fit within the ATP-binding pocket. |

| Network Pharmacology | ||||

| PPI Network Analysis | AKT1 | N/A | High | Central node in pathways involving other predicted targets. |

| PPI Network Analysis | SRC | N/A | Medium | Upstream regulator of predicted signaling pathways. |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific quantitative data for this compound is not currently available in the public domain.

Section 4: Experimental Protocols for Target Validation

In silico predictions are hypotheses that must be validated through rigorous experimental testing. The following are key experimental protocols that would be employed to confirm the predicted this compound-target interactions.

4.1. Binding Assays:

These assays directly measure the interaction between this compound and a purified target protein.

-

Methodology: Surface Plasmon Resonance (SPR)

-

Immobilization: The purified recombinant target protein is immobilized on a sensor chip.

-

Interaction Analysis: A series of this compound solutions at different concentrations are flowed over the sensor surface.

-

Data Acquisition: The binding and dissociation of this compound to the target protein are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

Data Analysis: The resulting sensorgrams are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which quantifies the binding affinity.

-

4.2. Enzyme Inhibition Assays:

If the predicted target is an enzyme, its functional activity in the presence of this compound can be measured.

-

Methodology: Kinase Activity Assay (for a predicted kinase target)

-

Reaction Setup: A reaction mixture is prepared containing the purified kinase, its specific substrate (e.g., a peptide), and ATP.

-

Inhibition: this compound is added to the reaction mixture at various concentrations.

-

Activity Measurement: The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay.

-

Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

-

4.3. Cellular Thermal Shift Assay (CETSA):

CETSA can be used to verify target engagement in a cellular context.

-

Methodology:

-

Cell Treatment: Intact cells are treated with either this compound or a vehicle control.

-

Heating: The treated cells are heated at a range of temperatures.

-

Cell Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

-

Target Detection: The amount of the soluble target protein at each temperature is quantified by Western blotting or mass spectrometry. An upward shift in the melting temperature of the target protein in the presence of this compound indicates direct binding.

-

Section 5: Visualization of Workflows and Pathways

Visual representations are critical for understanding the complex processes and relationships in target prediction.

5.1. Experimental Workflow Diagram:

5.2. Hypothetical Signaling Pathway Diagram:

This diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on targets commonly identified for other isoflavonoids.

Conclusion

The in silico prediction of this compound's biological targets presents a compelling opportunity to uncover its therapeutic potential. Although specific experimental data for this compound is currently lacking, the methodologies outlined in this guide provide a robust framework for initiating such investigations. By combining ligand-based, structure-based, and network pharmacology approaches, researchers can generate a prioritized list of putative targets. Subsequent experimental validation using techniques such as SPR, enzyme inhibition assays, and CETSA is crucial to confirm these predictions. The systematic application of this workflow will be instrumental in elucidating the mechanisms of action of this compound and paving the way for its potential development as a novel therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C20H18O6 | CID 5281797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0036595) [hmdb.ca]

- 4. scienceopen.com [scienceopen.com]

- 5. Selection of Luteolin as a potential antagonist from molecular docking analysis of EGFR mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A network pharmacology strategy to investigate the anti-inflammatory mechanism of luteolin combined with in vitro transcriptomics and proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A NETWORK PHARMACOLOGY-BASED TREATMENT ANALYSIS OF LUTEOLIN FOR REGULATING PYROPTOSIS IN ACUTE LUNG INJURY - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Luteone Extraction from Lupinus Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteone, a prenylated isoflavone, is a bioactive compound found in various species of the Lupinus genus, commonly known as lupins. It has garnered significant interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This document provides detailed protocols for the extraction of this compound from Lupinus species, a summary of quantitative data from various extraction methodologies, and an overview of a key signaling pathway potentially modulated by this compound. Lupinus albus (white lupin) is often highlighted as a species with notable levels of isoflavonoids, including this compound[1].

Data Presentation: this compound and Isoflavone Content in Lupinus Species

The concentration of this compound and related isoflavones can vary significantly depending on the Lupinus species, ecotype, and the extraction method employed. The following table summarizes quantitative data on isoflavone content from various studies.

| Lupinus Species | Plant Material | Extraction Solvent/Method | Total Isoflavone/Flavonoid Content (mg/100g dry weight) | Source |

| Lupinus mutabilis | Raw Seeds | Hydroalcoholic extraction with acid hydrolysis | 123.6 - 198.3 | [2] |

| Lupinus mutabilis | Untreated Seeds | Not specified | 187 - 252 | [3] |

| Lupinus mutabilis | Debittered Seeds | Aqueous treatment | 125 - 203 | [3] |

| Lupinus albus | Seed Powder | 80% Methanol | Not explicitly quantified for total isoflavones, but noted as a significant source. | [4] |

| Lupinus luteus | Seed Powder | 80% Methanol | 365 (as mg GAE/100g for total phenolics) | [4] |

| Lupinus angustifolius | Seed Powder | 80% Methanol | 540 - 580 (as mg GAE/100g for total phenolics) | [4] |

Note: GAE = Gallic Acid Equivalents. Total phenolic content can be indicative of, but is not a direct measure of, isoflavone content.

Experimental Protocols

This section details a generalized protocol for the extraction of this compound from Lupinus seeds, based on common laboratory practices.

Protocol 1: Methanolic Extraction of this compound from Lupinus Seeds

This protocol is a widely used method for the extraction of isoflavonoids from lupin seeds.

Materials and Reagents:

-

Dried Lupinus seeds (e.g., Lupinus albus)

-

Grinder or mill

-

Methanol (HPLC grade)

-

Deionized water

-

Analytical balance

-

Erlenmeyer flasks

-

Orbital shaker or magnetic stirrer

-

Centrifuge and centrifuge tubes

-

Filter paper or syringe filters (0.45 µm)

-

Rotary evaporator

Procedure:

-

Sample Preparation:

-

Dry the Lupinus seeds to a constant weight.

-

Grind the dried seeds into a fine powder using a grinder or mill.

-

-

Extraction:

-

Weigh a known amount of the powdered seed material (e.g., 10 g).

-

Add the powdered sample to an Erlenmeyer flask.

-

Add 80% aqueous methanol at a specific solvent-to-solid ratio (e.g., 10:1 v/w, which would be 100 mL for 10 g of powder)[4].

-

Securely cap the flask and place it on an orbital shaker or use a magnetic stirrer.

-

Macerate the sample for a defined period (e.g., 12-24 hours) at room temperature[4].

-

-

Separation and Filtration:

-

After maceration, centrifuge the mixture at a moderate speed (e.g., 4000 x g) for 15 minutes to pellet the solid material.

-

Carefully decant the supernatant.

-

Filter the supernatant through filter paper or a 0.45 µm syringe filter to remove any remaining fine particles.

-

-

Solvent Evaporation:

-

Concentrate the filtered extract using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to remove the methanol.

-

-

Purification (Optional Liquid-Liquid Extraction):

-

The concentrated aqueous residue can be further purified by liquid-liquid extraction with a non-polar solvent like ethyl acetate to partition the isoflavonoids.

-

-

Analysis:

-

The final extract can be redissolved in a suitable solvent (e.g., methanol) for analysis by High-Performance Liquid Chromatography (HPLC) to identify and quantify this compound.

-

Workflow Diagram for this compound Extraction

Caption: Generalized workflow for the extraction and analysis of this compound from Lupinus seeds.

This compound and Cellular Signaling Pathways

While research specifically on this compound's interaction with signaling pathways is emerging, the closely related flavonoid, luteolin, has been studied more extensively. Flavonoids are known to modulate various cellular signaling pathways implicated in cancer and inflammation. The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is often associated with cancer.

Wnt/β-Catenin Signaling Pathway and Potential Modulation by this compound

The canonical Wnt/β-catenin pathway is a key signaling cascade that plays a critical role in embryonic development and adult tissue homeostasis[5]. In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation[6][7]. When a Wnt ligand binds to its receptor complex, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and survival[8][9]. Certain flavonoids have been shown to inhibit this pathway at various points, thereby reducing the transcription of target genes and potentially exerting anti-cancer effects.

Caption: The canonical Wnt/β-catenin signaling pathway and a potential point of inhibition by this compound.

References

- 1. Comparative metabolomic profiling of Lupinus albus and L. angustifolius harvest residues: exploring chemical diversity and valorization potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Flavonoids and Wnt/β-Catenin Signaling: Potential Role in Colorectal Cancer Therapies [mdpi.com]

- 8. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 9. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

Synthesis of Luteone for Research Applications: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of Luteone (2',4',5,7-tetrahydroxy-6-(3-methyl-2-butenyl)isoflavone), a naturally occurring prenylated isoflavone with potential therapeutic applications. The following sections detail a chemical synthesis protocol adapted from established methodologies, alongside available data on its biological activities.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, with a key strategy involving the regioselective introduction of a prenyl group onto an isoflavone backbone. The following protocol is a composite methodology based on the work of Tsukayama et al., which utilizes a palladium-catalyzed coupling reaction.

Synthesis Workflow

Application Note: Quantification of Luteolin by High-Performance Liquid Chromatography (HPLC)

Note on Analyte Name: The term 'Luteone' is not commonly found in scientific literature for HPLC analysis. This application note focuses on the quantification of Luteolin , a widely researched flavonoid, assuming a typographical error in the original query. Luteolin has significant biological properties, including anti-inflammatory and antioxidant effects, making its accurate quantification crucial for research and development.[1][2]

Introduction

Luteolin (3′,4′,5,7-tetrahydroxyflavone) is a natural flavonoid present in a wide variety of plants, including fruits, vegetables, and medicinal herbs.[3] Its diverse pharmacological activities have made it a subject of interest in drug development and nutraceutical industries.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the separation and quantification of luteolin in complex matrices such as herbal extracts, formulations, and biological samples.[4] This method offers high sensitivity, specificity, and accuracy.[5] This application note provides a detailed protocol for the quantification of luteolin using a validated Reverse-Phase HPLC (RP-HPLC) method.

Principle

This method utilizes RP-HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of polar solvents. Luteolin is separated from other components in the sample based on its differential partitioning between the stationary and mobile phases. Quantification is achieved by measuring the absorbance of the analyte with a UV-Vis or Photodiode Array (PDA) detector at its maximum absorption wavelength and comparing the peak area to that of a known standard.[6] Luteolin exhibits characteristic UV absorption peaks around 255 nm, 267 nm, and 350 nm.[7] For quantification, a wavelength of approximately 350 nm is commonly selected to ensure specificity.[8][9][10]

Instrumentation and Materials

-

Instrumentation:

-

HPLC system with a gradient or isocratic pump

-

Autosampler

-

Column oven

-

UV-Vis or PDA Detector

-

Chromatography data acquisition and processing software

-

-

Materials and Reagents:

-

Luteolin reference standard (≥95% purity)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

HPLC-grade water (e.g., Milli-Q)

-

Formic acid or Ortho-phosphoric acid (analytical grade)

-

Syringe filters (0.22 µm or 0.45 µm)

-

HPLC vials

-

Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the analysis of luteolin. These parameters may require optimization depending on the specific HPLC system, column, and sample matrix.

| Parameter | Recommended Conditions |

| Column | C8 or C18 (e.g., 150 x 4.6 mm, 5 µm)[11] |

| Mobile Phase | A: Water with 0.1-0.2% Acid (Formic or Phosphoric)[5]B: Acetonitrile or Methanol |

| Elution Mode | Isocratic (e.g., Methanol:0.2% Phosphoric Acid, 55:45 v/v)[5] or Gradient |

| Flow Rate | 1.0 mL/min[5][12] |

| Column Temperature | 30-35°C[5] |

| Injection Volume | 10-20 µL[13] |

| Detection Wavelength | 350 nm[8][12] |

Protocols

Protocol 1: Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of luteolin reference standard and transfer it to a 10 mL volumetric flask.[11][14] Dissolve and dilute to volume with methanol.[11][14] This stock solution should be stored at a low temperature (e.g., -20°C) and protected from light.[15]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 0.5 - 100 µg/mL).

-

Calibration Curve: Inject each working standard solution into the HPLC system in triplicate. Construct a calibration curve by plotting the mean peak area against the corresponding concentration. The linearity should be evaluated by the correlation coefficient (r²), which should be >0.999.[5]

Protocol 2: Sample Preparation (from Plant Material)